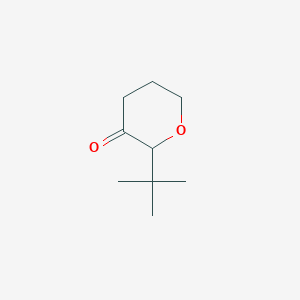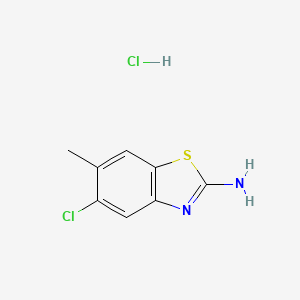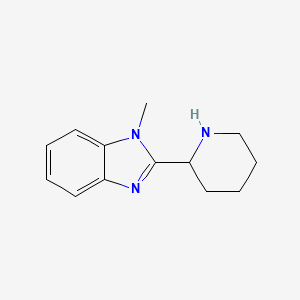![molecular formula C13H15BrN2O2 B2656233 tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 175531-13-2](/img/structure/B2656233.png)
tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
Overview
Description
This compound is likely a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . The “tert-butyl” part of the name suggests that it has a tertiary butyl group, which is a four-carbon branch off the main chain of the molecule . The “2-(bromomethyl)” part indicates that there is a bromomethyl group attached to the second carbon of the imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a benzimidazole ring, a bromomethyl group, and a tert-butyl group . The exact structure would depend on the specific positions of these groups on the molecule.Chemical Reactions Analysis
Benzimidazole derivatives are known to participate in a variety of chemical reactions, particularly those involving nucleophilic substitution . The presence of the bromomethyl group could make this compound particularly reactive with nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the bromomethyl group could potentially make this compound more dense and higher boiling compared to other benzimidazole derivatives .Scientific Research Applications
1. Crystal Structure Analysis
Research on carbamate derivatives related to tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate has shown an interplay of strong and weak hydrogen bonds in their crystal structures. These structures are stabilized through various hydrogen bonding interactions, which is significant in understanding molecular architecture and design (Das et al., 2016).
2. Synthesis of Antitumor Agents
Compounds structurally related to tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate have been synthesized as potential antitumor agents. These compounds showed notable activity against various cancer cell lines, suggesting their relevance in the development of new cancer therapies (Abonía et al., 2011).
3. Determination of Absolute Configuration of Monosaccharides
Tert-butyl benzodiazole derivatives have been used in the determination of the absolute configuration and optical purity of monosaccharides. This application is crucial in the field of carbohydrate chemistry and for the synthesis of complex biological molecules (Nishida et al., 1991).
4. Luminescent Sensors for Ion Detection
Imidazole derivatives, related to tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate, have been characterized as reversible luminescent sensors for the detection of cyanide and mercury ions. This application is significant for environmental monitoring and safety (Emandi et al., 2018).
5. Synthesis of Novel Imaging Agents
Research has been conducted on the synthesis of tert-butyl imidazo benzodiazepine derivatives as potential SPECT imaging agents. These agents are used for studying diazepam-insensitive benzodiazepine receptors, which have implications in neurological research (He et al., 1994).
6. Synthesis of 1,4-Diaryl-1H-imidazoles
A high-yielding synthesis method for 1,4-diaryl-1H-imidazoles, which can be challenging to access under ambient conditions, has been reported. This synthesis utilizes tert-butyl alcohol, showcasing the versatility of tert-butyl derivatives in organic synthesis (Pooi et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-(bromomethyl)benzimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-10-7-5-4-6-9(10)15-11(16)8-14/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHSPDNLUDVJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Butoxyphenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2656150.png)


![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate](/img/structure/B2656157.png)
![(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/no-structure.png)

![3-[[(3-Methoxyphenyl)-oxomethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B2656162.png)
![2-methyl-5-oxo-N-(pyridin-4-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2656165.png)
![5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2656166.png)




![4-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2656171.png)